3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
3-(1,3-Benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a unique substitution pattern. The core quinazoline scaffold is modified at position 3 with a 1,3-benzodioxol-5-ylmethyl group, at position 2 with a sulfanylidene (thione) moiety, and at position 7 with a carboxamide linked to a 3,4-dimethoxyphenethyl chain. Structural determination of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refinement and analysis .
Properties
CAS No. |
451467-16-6 |
|---|---|
Molecular Formula |
C27H25N3O6S |
Molecular Weight |
519.57 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H25N3O6S/c1-33-21-7-3-16(11-23(21)34-2)9-10-28-25(31)18-5-6-19-20(13-18)29-27(37)30(26(19)32)14-17-4-8-22-24(12-17)36-15-35-22/h3-8,11-13H,9-10,14-15H2,1-2H3,(H,28,31)(H,29,37) |
InChI Key |
YVIOVTOXOQRZRB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a benzodioxole moiety, which is known for contributing to various biological activities. The presence of a sulfanylidene group and a carboxamide functional group further enhances its potential pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Some benzodioxole derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain quinazoline derivatives are recognized for their ability to inhibit cancer cell proliferation.
- Insecticidal Activity : Compounds related to benzodioxole have been studied for their larvicidal effects against mosquito vectors such as Aedes aegypti.
Antimicrobial Activity
A study demonstrated that compounds similar to the target compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the ability of the benzodioxole moiety to disrupt bacterial cell membranes.
Anticancer Effects
Research has shown that quinazoline derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds with structural similarities to the target compound have been reported to selectively inhibit Src family kinases (SFKs), leading to reduced tumor growth in vivo. The selectivity for SFKs over other kinases suggests a targeted mechanism that minimizes off-target effects.
Insecticidal Activity
A recent study evaluated the larvicidal activity of benzodioxole derivatives against Aedes aegypti. The compound demonstrated an LC50 value of 28.9 μM, indicating potent activity compared to traditional insecticides like temephos, which had significantly lower LC50 values. This suggests that the compound could serve as a viable alternative in vector control strategies.
Case Study 1: Anticancer Activity
In vitro studies on various cancer cell lines revealed that derivatives of the target compound inhibited cell proliferation by inducing apoptosis. Mechanistic studies indicated that these compounds activated caspase pathways and modulated apoptotic markers.
Case Study 2: Insecticidal Efficacy
In a controlled environment, larvae exposed to the compound showed significant mortality rates within 24 hours. Histopathological examinations revealed structural damage in larval tissues, confirming the insecticidal mechanism.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4S |
| LC50 (Insecticidal) | 28.9 μM |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Mechanism | Induces apoptosis via caspase activation |
Comparison with Similar Compounds
Table 1: Structural and Computed Physicochemical Properties of Selected Compounds
Key Observations :
Core Scaffold: The target compound and the CAS 866809-18-9 analog share a quinazoline core, whereas the CAS 421567-39-7 compound features a hexahydroquinoline scaffold. The latter’s saturated ring may reduce planarity and alter binding kinetics.
Substituent Effects: Sulfanylidene vs. Oxo: The thione group in the target compound enhances lipophilicity (higher XLogP vs. oxo analogs) and may influence redox activity or metal coordination.
Hydrogen-Bonding Capacity :
- The target compound’s 7 H-bond acceptors (vs. 5–6 in analogs) arise from its methoxy groups and carboxamide, suggesting stronger polar interactions with targets like ATP-binding pockets.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Coupling reactions between the benzodioxole and quinazoline moieties under controlled pH (6.5–7.5) and temperature (60–80°C).
- Sulfanylidene introduction via thiolation reagents (e.g., Lawesson’s reagent) in anhydrous toluene or THF .
- Microwave-assisted synthesis (100–150 W, 80–120°C) to enhance reaction efficiency and reduce side products . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR in DMSO-d6 to confirm proton environments and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) for molecular weight validation .
- Thin-Layer Chromatography (TLC): Monitoring reaction progress using silica plates (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Cytotoxicity: Daphnia magna immobilization assay (LC50 determination) .
- Enzyme inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) using recombinant enzymes .
- Antimicrobial screening: Broth microdilution against Gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- Reaction path search: Quantum chemical calculations (DFT/B3LYP) to identify transition states and intermediates .
- AI-driven optimization: COMSOL Multiphysics simulations coupled with machine learning to predict optimal solvent systems and catalyst ratios .
- Retrosynthetic analysis: Tools like ICSynth (ICReDD) to propose alternative synthetic routes .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Standardized protocols: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH, temperature) .
- Metabolic stability testing: Liver microsome assays to identify metabolite interference .
- Dose-response validation: Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Substitution patterns: Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or nitro groups) to probe electronic effects .
- Sulfanylidene replacement: Substitute with selenide or carbonyl groups to assess redox sensitivity .
- Bioisosteres: Replace benzodioxole with tetrahydrofuran or morpholine rings to enhance solubility .
Q. What experimental and computational approaches elucidate the compound’s metabolic stability?
- In vitro metabolism: Incubation with human liver microsomes (HLMs) and NADPH cofactor, followed by LC-MS/MS metabolite profiling .
- CYP450 inhibition assays: Fluorescent probes (e.g., CYP3A4) to identify enzyme interactions .
- ADMET prediction: Tools like SwissADME to forecast pharmacokinetic properties (e.g., LogP, bioavailability) .
Q. How does the benzodioxole substituent influence target binding?
- Molecular docking: AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., EGFR or CDK2) .
- Crystallography: Co-crystallization with target proteins (if feasible) to resolve binding modes .
- SAR libraries: Synthesize analogs with truncated or extended benzodioxole chains to map steric and electronic requirements .
Methodological Considerations
Q. What purification techniques are most effective post-synthesis?
Q. How to validate the compound’s stability under storage and experimental conditions?
- Forced degradation studies: Expose to heat (60°C), light (UV-A), and humidity (75% RH) for 48 hours, followed by LC-MS stability profiling .
- Lyophilization: Assess stability in lyophilized vs. solution states (DMSO or PBS) .
- Long-term storage: Store at -20°C under argon to prevent oxidation of the sulfanylidene group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
